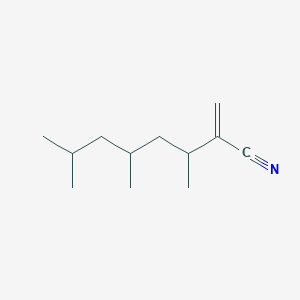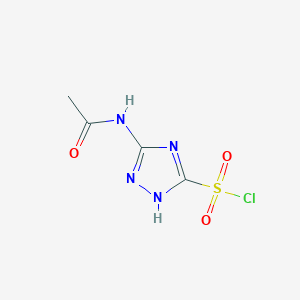
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an acetylamino group at the 5-position and a chlorosulfonyl group at the 3-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by chlorosulfonation . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization and chlorosulfonation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include sulfonamides, sulfonates, and other derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Aplicaciones Científicas De Investigación
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The acetylamino and chlorosulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring itself can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetylamino-3-nitro-1,2,4-triazole: Similar in structure but with a nitro group instead of a chlorosulfonyl group.
5-Nitro-1,2,4-triazole-3-one: Another triazole derivative with different functional groups.
Uniqueness
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H5ClN4O3S |
|---|---|
Peso molecular |
224.63 g/mol |
Nombre IUPAC |
3-acetamido-1H-1,2,4-triazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10) |
Clave InChI |
LSEYDRKLFXNPIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NNC(=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



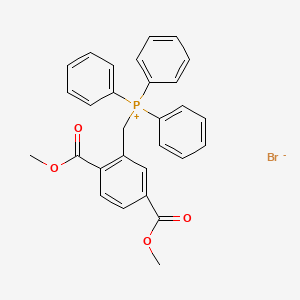
![[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate](/img/structure/B8420123.png)

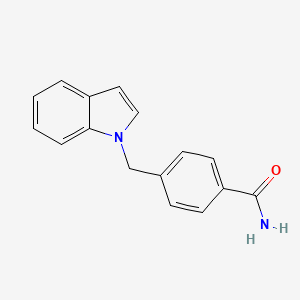


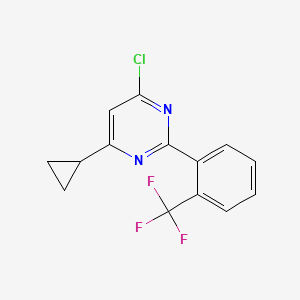

![4-[(7-Methyl-3-indolyl)-methyl]-piperidine](/img/structure/B8420181.png)

